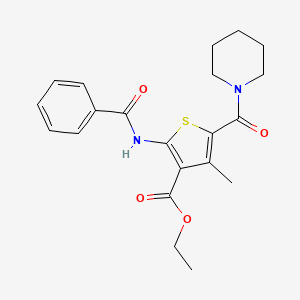
N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドは、クマリン誘導体のクラスに属する化合物です。クマリンは強い蛍光特性で知られており、さまざまな科学的用途で役立ちます。 この特定の化合物は、蛍光ケモセンサーとしての可能性、特に水サンプル中の銅イオンを検出するための用途が研究されています .
準備方法
合成ルートと反応条件
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドの合成は、通常、エチル 2-オキソ-2H-クロメン-3-カルボキシレートとヒドラジン水和物の反応を含みます。 この反応はヒドラジド誘導体を生成し、さらにピリジン-4-カルボン酸と反応させて最終生成物を形成することができます 。反応条件には、エタノールなどの溶媒の使用が必要で、反応を促進するために加熱が必要になる場合があります。
工業生産方法
この化合物の特定の工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボでの合成方法のスケールアップになる可能性があります。これには、収量と純度を高めるための反応条件の最適化と、試薬と生成物の処理のための安全対策の実施が含まれます。
化学反応の分析
反応の種類
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、異なる誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができます。
置換: この化合物は、特にカルボニル基とヒドラジド基で、求核置換反応を受けることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。反応は、効率的に進行するために、特定の温度やpHレベルなどの制御された条件を必要とするのが一般的です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は異なるクマリン誘導体を生成する可能性があり、置換反応はさまざまな置換ヒドラジドを生成する可能性があります。
科学研究アプリケーション
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドには、いくつかの科学研究アプリケーションがあります。
化学: 水サンプル中の金属イオン、特に銅イオンを検出するための蛍光ケモセンサーとして使用されます.
医学: 医療診断やイメージングにおける潜在的な用途について調査されています。
産業: センサーやその他の分析ツールの開発に利用されています。
科学的研究の応用
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent chemosensor for detecting metal ions, particularly copper ions, in water samples.
Medicine: Investigated for its potential use in medical diagnostics and imaging.
Industry: Utilized in the development of sensors and other analytical tools.
作用機序
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドがその効果を発揮するメカニズムには、分子内電荷移動(ICT)が含まれます。 この化合物の蛍光特性は、銅などの金属イオンの存在によって調節されており、金属イオンは化合物に結合して電子構造を変えることができます 。この結合は、通常、カルボニル酸素とアミド窒素で行われ、蛍光強度の変化につながります。
類似の化合物との比較
類似の化合物
N’-(3-ヒドロキシベンゾイル)-2-オキソ-2H-クロメン-3-カルボヒドラジド: 類似の蛍光特性を持つ別のクマリン誘導体.
N’-ベンゾイル-7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボヒドラジド: 蛍光ケモセンサーとして使用される関連化合物.
独自性
N’-(2-オキソ-2H-クロメン-3-カルボニル)ピリジン-4-カルボヒドラジドは、銅イオンに対する高い選択性と感度によりユニークです。 水サンプル中の低濃度の銅を検出するために、特に貴重な「ターンオフ」蛍光センサーとして機能する能力を持っています .
類似化合物との比較
Similar Compounds
N’-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescence properties.
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A related compound used as a fluorescent chemosensor.
Uniqueness
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .
特性
分子式 |
C16H11N3O4 |
|---|---|
分子量 |
309.28 g/mol |
IUPAC名 |
N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21) |
InChIキー |
NYXBWHGAFXNOTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)

![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)


![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)
